molecular formula C29H29NO2Se B12563616 N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide CAS No. 143503-80-4

N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide

Katalognummer: B12563616
CAS-Nummer: 143503-80-4
Molekulargewicht: 502.5 g/mol
InChI-Schlüssel: ZBLBWGQFRDLEBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2’-[(2-Methoxycyclohexyl)selanyl][1,1’-binaphthalen]-2-yl}acetamide is a complex organic compound featuring a unique structure that includes a methoxycyclohexyl group, a selanyl group, and a binaphthyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2’-[(2-Methoxycyclohexyl)selanyl][1,1’-binaphthalen]-2-yl}acetamide typically involves multiple steps, starting with the preparation of the binaphthyl core. The methoxycyclohexyl group is introduced through a series of substitution reactions, while the selanyl group is incorporated using selenylation techniques. The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.

Analyse Chemischer Reaktionen

Types of Reactions

N-{2’-[(2-Methoxycyclohexyl)selanyl][1,1’-binaphthalen]-2-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The selanyl group can be oxidized to form selenoxide derivatives.

    Reduction: The compound can be reduced to remove the selanyl group or to modify the methoxycyclohexyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selanyl group can yield selenoxide derivatives, while reduction can lead to the formation of simpler hydrocarbons.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties, such as antioxidant or anticancer activities, are of significant interest.

    Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of N-{2’-[(2-Methoxycyclohexyl)selanyl][1,1’-binaphthalen]-2-yl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The selanyl group may play a key role in its biological activity, potentially through redox reactions or interactions with metal ions. The binaphthyl moiety could also contribute to its binding affinity for certain proteins or enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{2’-[(2-Methoxycyclohexyl)selanyl][1,1’-binaphthalen]-2-yl}acetamide is unique due to the combination of its methoxycyclohexyl, selanyl, and binaphthyl groups. This unique structure may confer specific properties, such as enhanced stability or reactivity, that are not present in similar compounds.

Eigenschaften

CAS-Nummer

143503-80-4

Molekularformel

C29H29NO2Se

Molekulargewicht

502.5 g/mol

IUPAC-Name

N-[1-[2-(2-methoxycyclohexyl)selanylnaphthalen-1-yl]naphthalen-2-yl]acetamide

InChI

InChI=1S/C29H29NO2Se/c1-19(31)30-24-17-15-20-9-3-5-11-22(20)28(24)29-23-12-6-4-10-21(23)16-18-27(29)33-26-14-8-7-13-25(26)32-2/h3-6,9-12,15-18,25-26H,7-8,13-14H2,1-2H3,(H,30,31)

InChI-Schlüssel

ZBLBWGQFRDLEBV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)[Se]C5CCCCC5OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.